N-benzyl-2-phenylsulfanylacetamide
Overview
Description
N-benzyl-2-phenylsulfanylacetamide is an organic compound with the molecular formula C15H15NO2S It is characterized by the presence of a benzyl group attached to a phenylsulfanylacetamide moiety
Scientific Research Applications
N-benzyl-2-phenylsulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
N-Benzyl-2-phenylsulfanylacetamide primarily targets cholinesterase enzymes . These enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are responsible for the breakdown of acetylcholine, a key neurotransmitter in the nervous system . By inhibiting these enzymes, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with its targets (AChE and BChE) by binding to their active sites, thereby inhibiting their enzymatic activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at synapses. The enhanced cholinergic transmission can result in various physiological effects, depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine, a neurotransmitter that plays a crucial role in many functions of the nervous system. By inhibiting cholinesterase enzymes, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .
Pharmacokinetics
Like many other organic compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of cholinesterase enzymes by this compound leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . The specific molecular and cellular effects of this action depend on the particular neural circuits involved. For instance, in circuits related to memory and learning, increased cholinergic transmission could potentially enhance cognitive function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or tissues
Future Directions
The future directions of “N-benzyl-2-(phenylthio)acetamide” could involve further exploration of its potential applications in chemical reactions, particularly those involving C-H activation . Additionally, more research could be conducted to understand its safety profile and possible uses in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-phenylsulfanylacetamide typically involves the reaction of benzylamine with phenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-phenylsulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of N-benzyl-2-phenylsulfonylacetamide.
Reduction: Formation of N-benzyl-2-phenylethylamine.
Substitution: Formation of various substituted benzyl derivatives.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-phenylacetamide: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
N-benzyl-2-phenylsulfonylacetamide:
N-benzyl-2-phenylethylamine: Lacks the amide group, which may affect its interaction with biological targets.
Uniqueness
N-benzyl-2-phenylsulfanylacetamide is unique due to the presence of both the benzyl and phenylsulfanyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-phenylsulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(12-18-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXYTNOIJYJRNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329075 | |
Record name | N-benzyl-2-phenylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202789 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71433-01-7 | |
Record name | N-benzyl-2-phenylsulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601329075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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